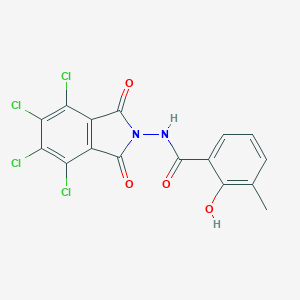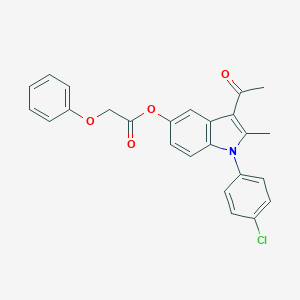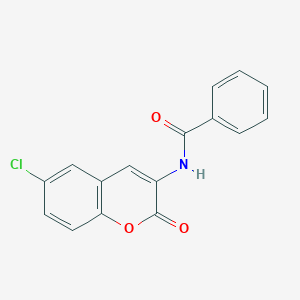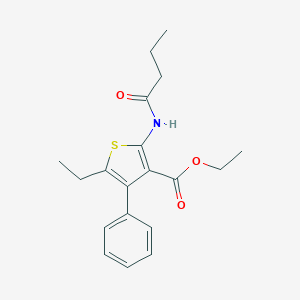
Ethyl 1-benzyl-5-(2-fluorobenzoyl)oxy-2-methylindole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-benzyl-5-[(2-fluorobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a benzyl group, a fluorobenzoyl group, and an indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-5-(2-fluorobenzoyl)oxy-2-methylindole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxylate group is introduced through an esterification reaction, where the indole carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Ethyl 1-benzyl-5-[(2-fluorobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorobenzoyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted indole derivatives.
Hydrolysis: Carboxylic acid, ethanol.
科学研究应用
Ethyl 1-benzyl-5-[(2-fluorobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Biological Research: It is used in the study of indole-based biological pathways and their role in cell signaling and metabolism.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis:
作用机制
The mechanism of action of Ethyl 1-benzyl-5-(2-fluorobenzoyl)oxy-2-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its fluorobenzoyl group can enhance its binding affinity and specificity for certain targets, making it a potent bioactive molecule.
相似化合物的比较
Ethyl 1-benzyl-5-[(2-fluorobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of Ethyl 1-benzyl-5-(2-fluorobenzoyl)oxy-2-methylindole-3-carboxylate lies in its combination of a benzyl group, a fluorobenzoyl group, and an indole core, which imparts distinct chemical and biological properties not found in other indole derivatives.
属性
CAS 编号 |
342595-07-7 |
|---|---|
分子式 |
C26H22FNO4 |
分子量 |
431.5g/mol |
IUPAC 名称 |
ethyl 1-benzyl-5-(2-fluorobenzoyl)oxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C26H22FNO4/c1-3-31-26(30)24-17(2)28(16-18-9-5-4-6-10-18)23-14-13-19(15-21(23)24)32-25(29)20-11-7-8-12-22(20)27/h4-15H,3,16H2,1-2H3 |
InChI 键 |
GOEWDHZOQPKCHZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)CC4=CC=CC=C4)C |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)CC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-hydroxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B378715.png)
![2-{[1-(3,4-Dimethoxyphenyl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B378716.png)
![2,3,4,7,8,9,10,11-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridin-12-amine](/img/structure/B378718.png)
![[4-methyl-2-[(E)-[(5-methyl-4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] 4-methoxybenzenesulfonate](/img/structure/B378719.png)

![ethyl 1-(4-ethoxyphenyl)-2-methyl-5-[(phenoxyacetyl)oxy]-1H-indole-3-carboxylate](/img/structure/B378721.png)



![4-methyl-N-[2-(4-methylphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B378729.png)
![4,5-Dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B378730.png)
![4-(4-Bromophenyl)-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B378732.png)

![2-[(3-Methylbenzoyl)amino]-2',4-bithiophene-3-carboxylic acid](/img/structure/B378735.png)
